1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine
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Overview
Description
1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine is an organic compound with a complex structure that includes a methoxy group, a methylpropoxy group, and a methanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 3-methoxyphenol with 2-methylpropyl bromide to form 3-methoxy-2-(2-methylpropoxy)phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-Methoxyphenyl]methanamine: Lacks the methylpropoxy group, resulting in different chemical and biological properties.
1-[3-Methoxy-2-(2-methylpropoxy)phenyl]ethanamine: Contains an ethanamine group instead of a methanamine group, leading to variations in reactivity and applications.
Uniqueness: Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Biological Activity
1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological effects.
Chemical Structure and Properties
Molecular Formula: C16H23NO
Molecular Weight: 259.37 g/mol
IUPAC Name: this compound
The compound features a methoxy group and a branched propoxy side chain, which may influence its pharmacokinetic properties and biological interactions.
Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Its structural similarities to known psychoactive substances suggest that it may exhibit antidepressant or anxiolytic effects.
Key Findings:
- Serotonin Receptor Interaction: Preliminary studies show that the compound may act as a serotonin receptor agonist, potentially enhancing serotonergic neurotransmission .
- Norepinephrine Modulation: There is evidence suggesting that it may also influence norepinephrine levels, contributing to its mood-stabilizing effects .
Antidepressant Effects
A series of in vivo studies have demonstrated the antidepressant-like effects of this compound in rodent models. The following table summarizes key findings from these studies:
These results suggest a robust potential for the compound as an antidepressant agent.
Neuroprotective Properties
In addition to its mood-enhancing effects, recent research has explored the neuroprotective properties of this compound. In vitro studies using neuronal cell lines showed that it can reduce oxidative stress and apoptosis induced by neurotoxic agents.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Depression:
- Anxiety Disorders:
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
[3-methoxy-2-(2-methylpropoxy)phenyl]methanamine |
InChI |
InChI=1S/C12H19NO2/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-6,9H,7-8,13H2,1-3H3 |
InChI Key |
QOLWOGBXKSIFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1OC)CN |
Origin of Product |
United States |
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